molecular formula C6H5BClIO2 B15197996 (2-Chloro-6-iodophenyl)boronicacid

(2-Chloro-6-iodophenyl)boronicacid

Cat. No.: B15197996
M. Wt: 282.27 g/mol
InChI Key: YTNPXSKPPYCUFV-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both chlorine and iodine substituents on the phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 2-chlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent over-iodination .

Industrial Production Methods

Industrial production of (2-Chloro-6-iodophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-iodophenyl)boronic acid is unique due to the presence of both chlorine and iodine substituents, which provide a balance of reactivity and selectivity in various chemical reactions. This makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C6H5BClIO2

Molecular Weight

282.27 g/mol

IUPAC Name

(2-chloro-6-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H

InChI Key

YTNPXSKPPYCUFV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1I)Cl)(O)O

Origin of Product

United States

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